Purity Specification Advantage: 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile vs. 3-Hydroxy-6-(trifluoromethyl)pyridine-2-acetonitrile
Vendor technical datasheets for 3-difluoromethoxy-6-(trifluoromethyl)pyridine-2-acetonitrile report a standard purity of 97% (Bidepharm) and 98% (Leyan) with full batch-release analytical support (NMR, HPLC, GC) . In contrast, the closest hydroxyl analog, 3-hydroxy-6-(trifluoromethyl)pyridine-2-acetonitrile (CAS 1227607-76-2), is listed at 95% purity on Kuujia and lacks published batch-specific QC data . This 2–3% purity gap, combined with incomplete analytical documentation, introduces uncertainty in stoichiometric calculations and impurity profiling for the hydroxy analog.
| Evidence Dimension | Standard purity specification and analytical documentation coverage |
|---|---|
| Target Compound Data | 97% (Bidepharm) and 98% (Leyan); batch-release NMR, HPLC, GC available |
| Comparator Or Baseline | 3-Hydroxy-6-(trifluoromethyl)pyridine-2-acetonitrile (CAS 1227607-76-2): 95% purity; no batch-specific QC data publicly available |
| Quantified Difference | +2% to +3% absolute purity; presence vs. absence of QC documentation |
| Conditions | Vendor technical datasheets, accessed 2026-04-28 |
Why This Matters
Higher and better-documented purity reduces the risk of irreproducible synthesis and simplifies impurity profiling in regulated discovery environments.
